molecular formula C6H13NO2 B555910 D-Norleucine CAS No. 327-56-0

D-Norleucine

Cat. No.: B555910
CAS No.: 327-56-0
M. Wt: 131.17 g/mol
InChI Key: LRQKBLKVPFOOQJ-RXMQYKEDSA-N
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Description

D-norleucine: is an unnatural amino acid with the systematic name D-2-aminohexanoic acid . It is structurally similar to the natural amino acid leucine but differs in the side chain. This compound is a white, water-soluble solid and is used experimentally to study protein structure and function .

Mechanism of Action

Target of Action

D-Norleucine, an unnatural amino acid, is used experimentally to study protein structure and function . It has been found to interact with several targets, including Phenylalanine-4-hydroxylase , Parathyroid hormone , and Hepatocyte nuclear factor 1-alpha . These targets play crucial roles in various biological processes, including protein synthesis, calcium homeostasis, and regulation of gene expression .

Mode of Action

This structural similarity allows this compound to interact with its targets in a manner similar to Methionine, potentially influencing protein structure and function .

Biochemical Pathways

This compound is found in small amounts in some bacterial strains, where its concentration can approach millimolar . Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of this compound into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .

Result of Action

This compound’s effects at the molecular and cellular level are largely based on its role in protein structure and function. For instance, it has been used to probe the role of Methionine in Amyloid-β peptide (AβP), the central constituent of senile plaques in Alzheimer’s disease . A study showed that with the substitution of the Methionine at the 35 position with this compound, the neurotoxic effects of the Aβ peptides were completely negated .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its biosynthesis in bacterial strains can be affected by the availability of α-ketobutyrate . Additionally, its stability and efficacy might be influenced by factors such as pH and temperature, although specific data on this is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-norleucine typically involves the reaction of a non-radioactive this compound with a radioactive carbon-14 isotope-labeled compound. The specific preparation methods may vary depending on laboratory conditions and research objectives .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: D-norleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

D-norleucine has several scientific research applications, including:

Comparison with Similar Compounds

    L-norleucine: The L-enantiomer of norleucine.

    Norvaline: An isomer of valine with similar biochemistry to norleucine.

    Leucine: A natural amino acid with a similar structure but different side chain.

Uniqueness of D-norleucine: this compound is unique due to its D-configuration and its use as an experimental tool to study protein structure and function. Unlike its natural counterparts, it does not contain sulfur, making it a valuable probe in biochemical research .

Properties

IUPAC Name

(2R)-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQKBLKVPFOOQJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317870
Record name D-Norleucine
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Molecular Weight

131.17 g/mol
Source PubChem
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Physical Description

Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS]
Record name D-(-)-Norleucine
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CAS No.

327-56-0
Record name D-Norleucine
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Record name Norleucine, D-(-)-
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Record name D-norleucine
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Record name D-(-)-norleucine
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Record name NORLEUCINE, D-(-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of D-Norleucine?

A1: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like NMR [, , , ] are frequently mentioned for structural characterization.

Q3: How does this compound interact with biological systems, particularly enzymes?

A3: this compound exhibits inhibitory effects on certain enzymes. For instance, it acts as an inhibitor of D-amino acid oxidase, demonstrating substrate preference based on hydrophobicity []. Additionally, it functions as an affinity label for γ-glutamyl transpeptidase, with its D-form demonstrating a slower inactivation rate compared to the L-form [].

Q4: What are the downstream effects of this compound's interaction with γ-glutamyl transpeptidase?

A4: Research suggests that both D- and L-forms of a this compound derivative can act as affinity labels for γ-glutamyl transpeptidase, primarily targeting the small subunit of this enzyme []. This interaction holds potential for studying the enzyme's physiological roles.

Q5: Does this compound impact bacterial growth? If so, what is the mechanism?

A5: Studies using Escherichia coli revealed that this compound, in conjunction with 2-oxohexanoate, can inhibit bacterial growth []. This effect is attributed to the depletion of essential D-amino acids, particularly D-alanine and D-glutamate, via transamination reactions.

Q6: What role does this compound play in the production of D-amino acids?

A6: this compound is a product in the enzymatic conversion of D-amino acids using D-amino acid transaminase and 2-oxohexanoate []. This method highlights its utility in quantifying and analyzing D-amino acid mixtures.

Q7: Have computational methods been employed in this compound research?

A7: Yes, computational chemistry, particularly Density Functional Theory (DFT), has been applied to study the growth and characteristics of L-Isoleucine this compound crystals []. This approach offers insights into the material properties of this complex.

Q8: What about the application of quantum optimal control design using this compound?

A8: Research utilizing experimental data from the this compound molecule demonstrated the effectiveness of Pulse Width Modulation (PWM) in accelerating quantum optimal control design for complex quantum systems []. This finding holds significance for controlling quantum phenomena.

Q9: How do structural modifications of this compound analogs influence their activity toward endothelin receptors?

A9: Studies on BQ-788, a potent endothelin ETB receptor antagonist containing this compound, suggest that modifications to its structure can significantly impact its activity and selectivity for endothelin receptor subtypes [, , , , ]. Specifically, alterations in the N-terminal region and the this compound moiety affect its binding affinity.

Q10: Can you elaborate on the SAR of this compound analogs as inhibitors of glutathione S-transferase (GST)?

A10: Research investigating γ-L-Glutamyl-D-Norleucine as a GST inhibitor revealed that the presence of a δ-carboxylate group in the D-amino acid moiety is crucial for high affinity []. The study also found that additional hydrophobic groups did not enhance inhibitory potency.

Q11: Are there any studies focusing on the stability and formulation of this compound or its derivatives?

A11: While the provided research doesn't delve deeply into the specific stability and formulation aspects of this compound, it does mention the use of this compound in forming stable crystalline inclusion complexes with cyclodextrins, potentially impacting its properties [].

Q12: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A12: Research using rat models demonstrated that BQ-788, which contains this compound, effectively inhibits endothelin ETB receptor-mediated biological responses, including blood pressure regulation and bronchoconstriction [, , , , ]. This suggests a potential therapeutic role for this compound-containing compounds.

Q13: Are there studies investigating the effects of this compound on bacterial cell envelopes?

A13: Yes, research on Mycobacterium avium demonstrated that this compound significantly alters the structural integrity of the bacterial envelope []. This finding indicates a potential avenue for developing antimicrobial agents.

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